An In-depth Technical Guide to Octylsilanetriol: Chemical Properties and Structure
An In-depth Technical Guide to Octylsilanetriol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and analysis of octylsilanetriol (trihydroxy(octyl)silane). It is intended for researchers, scientists, and professionals in drug development and material science who are interested in the applications and fundamental characteristics of this organosilicon compound. This document details the physicochemical properties, synthesis, and analytical methodologies, and explores its potential applications, particularly in surface modification.
Introduction
Octylsilanetriol is an organosilicon compound characterized by an eight-carbon alkyl chain attached to a silicon atom which, in turn, is bonded to three hydroxyl groups.[1] This unique structure, combining a hydrophobic octyl tail and a hydrophilic silanetriol head, imparts amphiphilic properties to the molecule, making it of interest in a variety of applications, including as a surfactant, in the formulation of waterproof coatings, and as a chemical intermediate.[2] In the context of drug development and material science, alkylsilanetriols are explored for their ability to modify the surfaces of biomaterials and inorganic nanoparticles, potentially influencing biocompatibility and drug delivery characteristics.
The chemistry of octylsilanetriol is dominated by the reactivity of its three silanol (Si-OH) groups. These groups can undergo condensation reactions with each other or with other hydroxyl-containing surfaces, leading to the formation of stable siloxane (Si-O-Si) bonds. This reactivity is the basis for its use in creating self-assembled monolayers and surface coatings. However, this same reactivity also makes octylsilanetriol prone to self-condensation, particularly in aqueous solutions at concentrations above 500 mg/L, which can lead to the formation of oligomers and polymeric structures. This guide will delve into these properties in detail.
Chemical Structure and Identification
The molecular structure of octylsilanetriol consists of a central silicon atom bonded to an n-octyl group and three hydroxyl groups.
| Identifier | Value |
| IUPAC Name | trihydroxy(octyl)silane[1] |
| CAS Number | 31176-12-2[1] |
| Molecular Formula | C₈H₂₀O₃Si[1] |
| SMILES | CCCCCCCC--INVALID-LINK--(O)O[1] |
| InChI | InChI=1S/C8H20O3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h9-11H,2-8H2,1H3[1] |
| InChIKey | YLZZRAHVHXTKGO-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of octylsilanetriol are summarized in the table below. It is important to note that many of the reported values are predicted, as the compound's tendency to self-condense complicates experimental determination.
| Property | Value | Source |
| Molecular Weight | 192.33 g/mol | [1] |
| Appearance | Colorless or light-yellow liquid | [2] |
| Boiling Point | 304.3 ± 25.0 °C (Predicted) | [3] |
| Density | 1.018 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in water and organic solvents.[2] Water solubility is limited by self-condensation at concentrations >500 mg/L. | |
| pKa | 13.28 ± 0.53 (Predicted) | [4] |
| Stability | Stable at room temperature, but unstable under strong acid or alkali conditions.[2] |
Experimental Protocols
Synthesis of Octylsilanetriol via Hydrolysis of Octyltrichlorosilane
Octylsilanetriol is typically synthesized by the controlled hydrolysis of its precursor, octyltrichlorosilane. The reaction involves the substitution of the chloro groups with hydroxyl groups upon reaction with water.
Materials:
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Octyltrichlorosilane (precursor)
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A suitable organic solvent (e.g., acetone, diethyl ether)
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Water (deionized)
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A weak base for acid scavenging (e.g., sodium bicarbonate, pyridine) (optional)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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Reaction Setup: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve octyltrichlorosilane in the chosen organic solvent under an inert atmosphere. The reaction is typically carried out at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize side reactions.
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Hydrolysis: Slowly add a stoichiometric amount of water (3 equivalents) to the stirred solution of octyltrichlorosilane. The water can be diluted in the same organic solvent to ensure a controlled addition. If an acid scavenger is used, it can be added to the reaction mixture beforehand or co-added with the water.
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Reaction Monitoring: The progress of the reaction can be monitored by techniques such as IR spectroscopy (disappearance of the Si-Cl bond and appearance of the Si-OH bond) or by the cessation of the evolution of hydrogen chloride gas (if no scavenger is used).
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Work-up: After the reaction is complete, if an acid scavenger was not used, the resulting hydrochloric acid is neutralized or washed away. The organic layer is separated and washed with brine.
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Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield crude octylsilanetriol.
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Purification: Due to its instability, purification of octylsilanetriol is challenging. If necessary, it can be attempted by vacuum distillation, though this risks promoting condensation. Often, the crude product is used directly in subsequent applications where high purity is not critical.
Safety Note: Octyltrichlorosilane is a corrosive and moisture-sensitive compound that reacts violently with water.[5] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Analysis of Octylsilanetriol by GC-MS after Derivatization
Direct analysis of octylsilanetriol by gas chromatography is difficult due to its low volatility and the presence of reactive hydroxyl groups. Therefore, a derivatization step is necessary to convert the silanol groups into less polar and more volatile derivatives. Silylation is a common derivatization technique for this purpose.
Materials:
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Octylsilanetriol sample
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Anhydrous solvent (e.g., pyridine, acetonitrile)
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Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))
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Internal standard (optional, for quantitative analysis)
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GC-MS system
Procedure:
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Sample Preparation: A known amount of the octylsilanetriol sample is dissolved in an anhydrous solvent in a reaction vial. If an internal standard is used, it is added at this stage.
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Derivatization: The silylating agent is added to the sample solution. The reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) for a specific period (e.g., 30-60 minutes) to ensure complete derivatization of the hydroxyl groups to trimethylsilyl (TMS) ethers.
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GC-MS Analysis: A small aliquot of the derivatized sample is injected into the GC-MS system.
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Gas Chromatograph (GC) Conditions:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
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Injector: Split/splitless injector, with the temperature set appropriately (e.g., 250 °C).
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Oven Temperature Program: A temperature gradient is used to separate the components of the mixture. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 300 °C), and hold for a few minutes.
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Carrier Gas: Helium or hydrogen at a constant flow rate.
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Mass Spectrometer (MS) Conditions:
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Ionization Mode: Electron Ionization (EI) is commonly used.
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Mass Range: The mass spectrometer is set to scan a mass range that will include the expected molecular ions and fragment ions of the derivatized octylsilanetriol.
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Data Analysis: The resulting chromatogram will show peaks corresponding to the different components of the sample. The mass spectrum of the peak corresponding to the derivatized octylsilanetriol can be used for its identification by comparing the fragmentation pattern with known databases or by interpretation.
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the scientific literature detailing the direct involvement of octylsilanetriol in biological signaling pathways. Its primary relevance in a biological context is as a surface modifying agent.
However, we can visualize the logical workflow of key processes involving octylsilanetriol.
Self-Condensation of Octylsilanetriol
The self-condensation of octylsilanetriol is a critical aspect of its chemistry, especially in the presence of water. This process involves the reaction between the silanol groups of adjacent molecules to form siloxane bonds, with the elimination of water. This can lead to the formation of dimers, oligomers, and eventually a cross-linked polysiloxane network.
Caption: Self-condensation of octylsilanetriol to form dimers and oligomers with the elimination of water.
Surface Modification Workflow
A primary application of octylsilanetriol is the modification of surfaces containing hydroxyl groups, such as silica or metal oxides. This process leverages the condensation reaction between the silanol groups of octylsilanetriol and the surface hydroxyls to form a covalent bond, resulting in a hydrophobic surface.
Caption: A generalized workflow for the modification of a hydroxylated surface using octylsilanetriol.
Applications in Drug Development and Material Science
While specific applications of octylsilanetriol in approved drug formulations are not documented, the principles of its chemistry are relevant to several areas of drug development and material science:
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Surface Modification of Nanoparticles: Octylsilanetriol and similar alkylsilanetriols can be used to coat inorganic nanoparticles (e.g., silica, titanium dioxide, iron oxide) to render their surface hydrophobic. This can be useful in creating drug delivery systems where the modified nanoparticles are dispersed in an organic phase or to control the interaction of the nanoparticles with biological membranes.
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Biomaterial Functionalization: The surfaces of biomaterials, such as certain polymers or ceramics, can be modified with octylsilanetriol to alter their surface properties. This could be used to enhance hydrophobicity, reduce protein adsorption (biofouling), or improve the interface between an implant and the surrounding tissue.
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Chromatography: Alkylsilanes are fundamentally used to create the stationary phases in reverse-phase chromatography. While octylsilanetriol itself may not be the direct reagent, the chemistry of bonding alkyl chains to a silica support is analogous to its surface modification capabilities.
Safety and Handling
Octylsilanetriol is generally considered to be of low toxicity.[2] However, as with any chemical, appropriate safety precautions should be taken.
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Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat when handling the compound.
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Handling: Avoid prolonged or repeated contact with the skin and eyes to prevent irritation.[2] Use in a well-ventilated area.
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Storage: Store in a cool, dry place away from strong acids and bases.[2]
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Precursor Hazard: The precursor, octyltrichlorosilane, is highly corrosive and reacts violently with water to produce hydrochloric acid.[5] Extreme caution must be exercised when handling this compound.
Conclusion
Octylsilanetriol is an amphiphilic organosilicon compound with a rich and complex chemistry centered around its reactive silanol groups. While its tendency to self-condense presents challenges for its isolation and analysis, this same reactivity is the key to its utility in surface modification. For researchers in drug development and material science, understanding the principles of how octylsilanetriol and similar compounds can be used to tailor the properties of surfaces and interfaces is crucial for the design of new drug delivery systems, biomaterials, and analytical tools. Further research into controlling the condensation process and exploring the interactions of octylsilanetriol-modified surfaces with biological systems will undoubtedly open up new avenues for its application.
